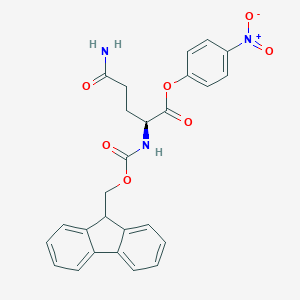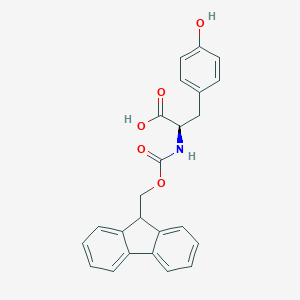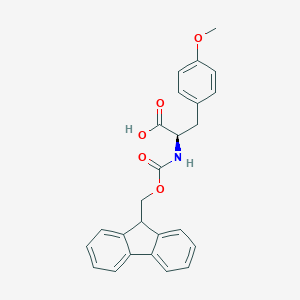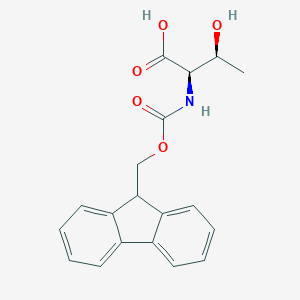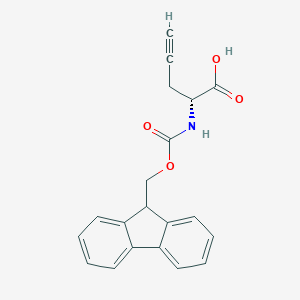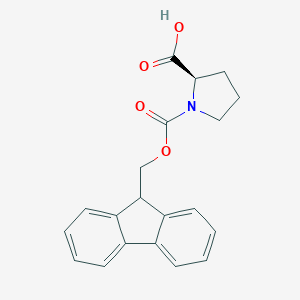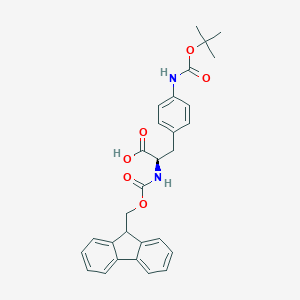
Fmoc-D-Glu(OBzl)-OH
Übersicht
Beschreibung
“Fmoc-D-Glu(OBzl)-OH” is a chemical compound with the CAS Number: 104091-11-4 and a molecular weight of 459.5 . Its linear formula is C27H25NO6 .
Synthesis Analysis
“Fmoc-D-Glu(OBzl)-OH” is a building block for the introduction of aspartic acid bearing TFA-labile benzyl ester protection . The benzyl group is removed by hydrogenation over Pd/C or with strong acids such as TFMSA .Molecular Structure Analysis
The molecular structure of “Fmoc-D-Glu(OBzl)-OH” is represented by the linear formula C27H25NO6 . The compound has a molecular weight of 459.5 .Chemical Reactions Analysis
“Fmoc-D-Glu(OBzl)-OH” is used as a building block for the introduction of glutamic acid bearing TFA-labile benzyl ester side-chain protection . The benzyl group is removed by hydrogenation over Pd/C or with strong acids such as TFMSA .Physical And Chemical Properties Analysis
“Fmoc-D-Glu(OBzl)-OH” is a white to off-white powder . It has a molecular weight of 459.5 and a density of 1.3±0.1 g/cm3 . The boiling point is 698.2±55.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Synthesis and Purification in Peptide Chemistry
- Fmoc-D-Glu(OBzl)-OH and similar compounds are extensively used in the synthesis of peptides. For example, Fmoc-Thr(alpha-Glc)-OH and Fmoc-Thr(alpha-Gal)-OH, derivatives of Fmoc-threonine, have been synthesized for incorporating O-glycosylated amino acid residues, crucial in the synthesis of peptides like tuftsin derivatives (Filira et al., 2009). Moreover, Fmoc-Tyr[PS(OBzl)2]-OH, a synthon for O-thiophosphotyrosine, was prepared from Fmoc-Tyr-OH and used in the synthesis of O-thiophosphotyrosine-containing peptides (Kitas et al., 2009).
Application in Solid Phase Peptide Synthesis
- In solid-phase peptide synthesis (SPPS), Fmoc-D-Glu(OBzl)-OH analogs are crucial for the synthesis of phosphopeptides and other modified peptides. For instance, the study by Ueki et al. (1996) discusses the synthesis of Fmoc-Tyr[P(O)(NHR)2]-OH derivatives, showcasing their stability and utility in SPPS (Ueki et al., 1996).
Chemical Synthesis of Glycopeptides
- In the field of glycopeptide chemistry, derivatives of Fmoc-protected amino acids, such as Fmoc-D-Glu(OBzl)-OH, play a vital role. For example, in the synthesis of cyclic peptides containing a δ-sugar amino acid, Fmoc-protected δ-sugar amino acids are coupled with peptide tert-butyl esters, contributing to the development of artificial receptors (Billing & Nilsson, 2005).
Enhancement of Synthesis Efficiency
- The optimization of coupling methods for introducing mono-benzyl phosphate esters of Fmoc-protected phosphoamino acids, including derivatives similar to Fmoc-D-Glu(OBzl)-OH, highlights their importance in enhancing the efficiency of peptide synthesis (White, 2001).
Safety And Hazards
“Fmoc-D-Glu(OBzl)-OH” is classified under the GHS07 pictogram . The hazard statements include H302-H315-H319-H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338 , suggesting to avoid breathing dust/fume/gas/mist/vapours/spray and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
Eigenschaften
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-phenylmethoxypentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO6/c29-25(33-16-18-8-2-1-3-9-18)15-14-24(26(30)31)28-27(32)34-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,28,32)(H,30,31)/t24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJURMMMGPQIQP-XMMPIXPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)CC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30445581 | |
| Record name | Fmoc-D-Glu(Bzl)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Glu(OBzl)-OH | |
CAS RN |
104091-11-4 | |
| Record name | Fmoc-D-Glu(Bzl)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



